麦角碱

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

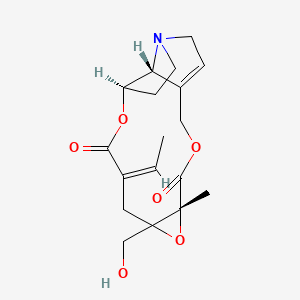

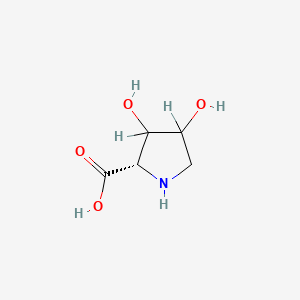

Erucifoline is a naturally occurring pyrrolizidine alkaloid produced by several species of the genus Jacobaea. It is known for its toxicity towards insect herbivores and has a complex chemical structure with the molecular formula C18H23NO6

科学研究应用

Erucifoline has several scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for studying pyrrolizidine alkaloids.

Biology: Studied for its role as a natural insecticide due to its toxicity towards insect herbivores.

Medicine: Investigated for its potential hepatotoxic effects and its role in traditional medicine.

Industry: Used in the development of natural pesticides and plant protection agents.

作用机制

Target of Action

Erucifoline is a pyrrolizine alkaloid that is produced by several Jacobaea species . The primary targets of erucifoline are insect herbivores . It displays toxicity towards these organisms, suggesting a role in plant defense against generalist herbivores .

Mode of Action

It is known that pyrrolizidine alkaloids, the group to which erucifoline belongs, can act as feeding deterrents and toxic compounds . This suggests that erucifoline may interact with its targets by disrupting normal feeding behavior and inducing toxicity.

Biochemical Pathways

Erucifoline is part of the pyrrolizidine alkaloids, which are divided into four main groups based on their biosynthetic route: senecionine-, jacobine-, erucifoline-, and otosenine-like pyrrolizidine alkaloids It is known that pyrrolizidine alkaloids can have negative effects on insect herbivores .

Pharmacokinetics

It is known that pyrrolizidine alkaloids can be metabolized in the liver, leading to the formation of toxic metabolites

Result of Action

The result of erucifoline’s action is the deterrence of feeding and induction of toxicity in insect herbivores . This suggests that erucifoline plays a major role in plant defense against these organisms .

Action Environment

It is known that the production of pyrrolizidine alkaloids by plants can be influenced by factors such as nutrient availability and herbivore pressure

生化分析

Biochemical Properties

Erucifoline plays a significant role in biochemical reactions, particularly in plant defense mechanisms. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The interactions between erucifoline and these enzymes often result in the formation of reactive metabolites that can bind to cellular macromolecules, leading to toxic effects. Additionally, erucifoline has been shown to inhibit certain enzymes involved in insect metabolism, contributing to its insecticidal properties .

Cellular Effects

Erucifoline exerts various effects on different types of cells and cellular processes. In insect cells, it acts as a feeding deterrent and a toxic compound, disrupting normal cellular functions. Erucifoline influences cell signaling pathways by generating reactive oxygen species (ROS), which can lead to oxidative stress and cell damage. It also affects gene expression by inducing the expression of stress-related genes and downregulating genes involved in normal cellular metabolism .

Molecular Mechanism

The molecular mechanism of erucifoline involves its interaction with cellular biomolecules, leading to enzyme inhibition and the generation of reactive metabolites. Erucifoline binds to cytochrome P450 enzymes, resulting in the formation of toxic intermediates that can covalently bind to DNA, proteins, and lipids. This binding can cause mutations, protein dysfunction, and lipid peroxidation, ultimately leading to cell death. Additionally, erucifoline can inhibit acetylcholinesterase, an enzyme crucial for nerve function, contributing to its neurotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of erucifoline change over time due to its stability and degradation. Erucifoline is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to erucifoline in in vitro and in vivo studies has shown that it can cause persistent oxidative stress and chronic toxicity in cells. These long-term effects include alterations in cellular metabolism, sustained activation of stress pathways, and potential carcinogenic effects .

Metabolic Pathways

Erucifoline is involved in several metabolic pathways, primarily in its role as a plant defense compound. It is metabolized by cytochrome P450 enzymes into reactive intermediates, which can further undergo conjugation reactions to form less toxic metabolites. These metabolic pathways involve various enzymes and cofactors, including glutathione, which plays a crucial role in detoxifying erucifoline metabolites. The metabolism of erucifoline can also affect metabolic flux and alter the levels of other metabolites in the cell .

Transport and Distribution

Erucifoline is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, erucifoline can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its toxic effects. The distribution of erucifoline within tissues can also influence its overall toxicity and effectiveness as an insecticidal compound .

Subcellular Localization

The subcellular localization of erucifoline plays a crucial role in its activity and function. Erucifoline is primarily localized in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in its metabolism. This localization is facilitated by specific targeting signals and post-translational modifications that direct erucifoline to these compartments. The accumulation of erucifoline in these organelles can lead to localized oxidative stress and damage, contributing to its overall toxic effects .

准备方法

Synthetic Routes and Reaction Conditions

Erucifoline can be synthesized through various chemical routes, although detailed synthetic methods are not extensively documentedCommon reagents used in these reactions include organic solvents, acids, and bases under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of erucifoline typically involves extraction from natural sources, particularly from plants of the Jacobaea genus. The extraction process includes steps such as solvent extraction, purification through chromatography, and crystallization to obtain high-purity erucifoline .

化学反应分析

Types of Reactions

Erucifoline undergoes several types of chemical reactions, including:

Oxidation: Conversion to erucifoline N-oxide, which involves the oxidation of the tertiary amino group.

Reduction: Reduction reactions can modify the epoxide ring or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Erucifoline N-oxide: Formed through oxidation.

Various reduced derivatives: Formed through reduction reactions.

相似化合物的比较

Similar Compounds

Jacobine: Another pyrrolizidine alkaloid with similar insecticidal properties.

Senecionine: Shares structural similarities and biological activities with erucifoline.

Echimidine: Known for its hepatotoxic effects and similar chemical structure.

Uniqueness

Erucifoline is unique due to its specific macrocyclic lactone structure and its potent insecticidal properties. Its ability to form stable N-oxide derivatives also distinguishes it from other similar compounds .

属性

CAS 编号 |

40158-95-0 |

|---|---|

分子式 |

C18H23NO6 |

分子量 |

349.4 g/mol |

IUPAC 名称 |

(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-3,6,11-trioxa-15-azatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione |

InChI |

InChI=1S/C18H23NO6/c1-3-11-8-18(10-20)17(2,25-18)16(22)23-9-12-4-6-19-7-5-13(14(12)19)24-15(11)21/h3-4,13-14,20H,5-10H2,1-2H3/b11-3-/t13-,14-,17+,18-/m1/s1 |

InChI 键 |

NOQVBHHOUTTZGE-TZGXRXSYSA-N |

SMILES |

CC=C1CC2(C(O2)(C(=O)OCC3=CCN4C3C(CC4)OC1=O)C)CO |

手性 SMILES |

C/C=C\1/C[C@]2([C@@](O2)(C(=O)OCC3=CCN4[C@H]3[C@@H](CC4)OC1=O)C)CO |

规范 SMILES |

CC=C1CC2(C(O2)(C(=O)OCC3=CCN4C3C(CC4)OC1=O)C)CO |

同义词 |

erucifoline |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[2-methyl-3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]indol-1-yl]acetate](/img/structure/B1236393.png)

![2-[benzyl-[2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetyl]amino]benzoic acid](/img/structure/B1236396.png)

![N-{5-[4-(4-Methylpiperazin-1-YL)phenyl]-1H-pyrrolo[2,3-B]pyridin-3-YL}nicotinamide](/img/structure/B1236397.png)

![(3S)-3-[2-[4-(aminomethyl)-2-[(1R)-1-carboxyethoxy]anilino]-2-oxoethyl]-7-chloro-1,3,4,5-tetrahydrobenzo[cd]indole-2-carboxylic acid;hydrochloride](/img/structure/B1236401.png)

![(1R,5R,6R,13S,21S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B1236411.png)